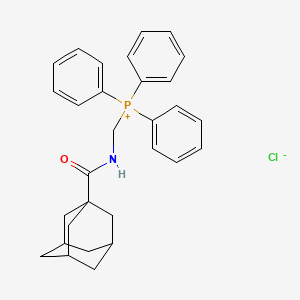
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is a compound with the molecular formula C30H33ClNOP. It is a unique molecule that combines the structural features of adamantane, a highly symmetrical and stable hydrocarbon, with triphenylphosphonium, a well-known phosphonium salt. This combination imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride typically involves the reaction of adamantane-1-carboxylic acid with triphenylphosphine. The process begins with the activation of adamantane-1-carboxylic acid, followed by its reaction with triphenylphosphine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and related compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
作用機序
The mechanism of action of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium moiety allows the compound to interact with biological membranes, potentially disrupting cellular processes. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological systems. The exact molecular pathways involved in its action are still under investigation, but it is believed to affect various cellular functions through its interactions with proteins and enzymes .
類似化合物との比較
Similar Compounds
Adamantane derivatives: Compounds like 1-aminoadamantane and 1-bromoadamantane share the adamantane core structure but differ in their functional groups.
Triphenylphosphonium salts: Compounds such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium iodide have similar phosphonium moieties but different alkyl groups.
Uniqueness
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is unique due to its combination of the adamantane and triphenylphosphonium structures. This dual functionality imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
142414-38-8 |
|---|---|
分子式 |
C30H33ClNOP |
分子量 |
490.0 g/mol |
IUPAC名 |
(adamantane-1-carbonylamino)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32NOP.ClH/c32-29(30-19-23-16-24(20-30)18-25(17-23)21-30)31-22-33(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15,23-25H,16-22H2;1H |
InChIキー |
OQIFRFWJOUDTHT-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
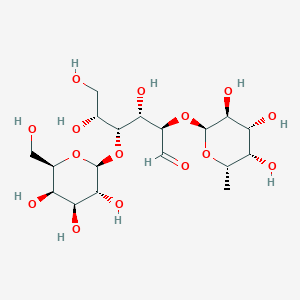
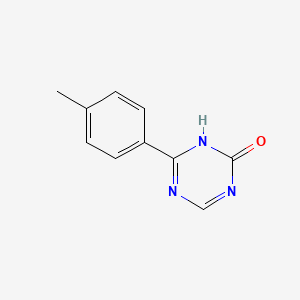
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
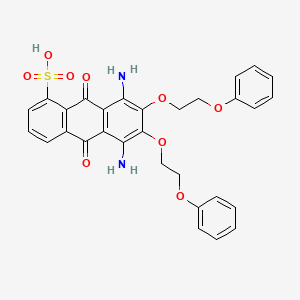
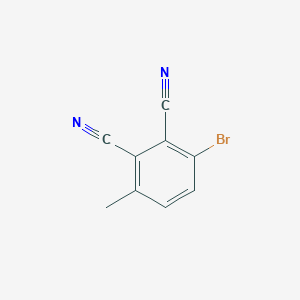
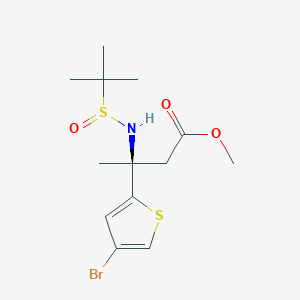
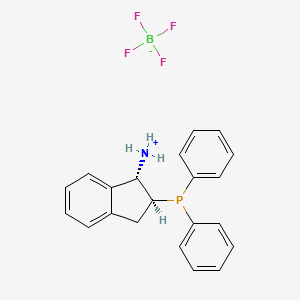
![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
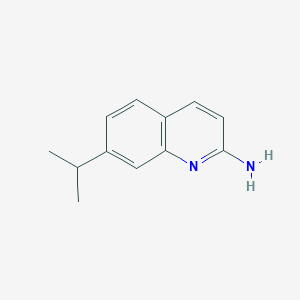

![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
